REACTION_CXSMILES
|
COC(C1C=CC=CC=1)=C(OC)C(O)=O.[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH:20]=[CH:21][C:22]([OH:24])=[O:23].[H][H]>[Pd].C(O)C>[CH3:16][O:17][C:18]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:19]=1[CH2:20][CH2:21][C:22]([OH:24])=[O:23]
|
Name
|
lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethoxycinnamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=C(C(=O)O)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
carbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymer VIII was prepared
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCC(=O)O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 405.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |